molecular formula C24H30N7O17P3S2 B14430930 GTP-SF CAS No. 76709-18-7

GTP-SF

Cat. No.: B14430930
CAS No.: 76709-18-7
M. Wt: 845.6 g/mol
InChI Key: FTQQIVREXSHYRP-NSOPBCBCSA-N
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Description

Guanosine-5’-triphosphate (GTP) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. GTP has the guanine nucleobase attached to the 1’ carbon of the ribose and the triphosphate moiety attached to ribose’s 5’ carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine-5’-triphosphate can be synthesized through enzymatic methods involving guanosine diphosphate (GDP) and inorganic phosphate (Pi). The reaction is catalyzed by nucleoside diphosphate kinase (NDK), which transfers a phosphate group from ATP to GDP, forming GTP .

Industrial Production Methods

Industrial production of guanosine-5’-triphosphate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of GTP, ensuring high yields and cost-effectiveness .

Mechanism of Action

Guanosine-5’-triphosphate exerts its effects through its role as an energy source and as a signaling molecule. It binds to and activates GTP-binding proteins (GTPases), which then undergo conformational changes to regulate various cellular processes. The hydrolysis of GTP to GDP and Pi provides the energy required for these processes .

Comparison with Similar Compounds

Guanosine-5’-triphosphate is similar to other nucleoside triphosphates, such as adenosine triphosphate (ATP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). GTP is unique in its specific role in RNA synthesis and its involvement in signal transduction through GTPases . Other nucleoside triphosphates primarily serve as energy sources or substrates for DNA and RNA synthesis .

Similar Compounds

Properties

CAS No.

76709-18-7

Molecular Formula

C24H30N7O17P3S2

Molecular Weight

845.6 g/mol

IUPAC Name

5-[2-[[2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C24H30N7O17P3S2/c25-24-29-21-18(22(35)30-24)28-11-31(21)23-20(34)19(33)15(46-23)9-45-49(36,37)47-50(38,39)48-51(40,41)52-10-17(32)27-8-7-26-14-5-1-4-13-12(14)3-2-6-16(13)53(42,43)44/h1-6,11,15,19-20,23,26,33-34H,7-10H2,(H,27,32)(H,36,37)(H,38,39)(H,40,41)(H,42,43,44)(H3,25,29,30,35)/t15-,19-,20-,23-/m1/s1

InChI Key

FTQQIVREXSHYRP-NSOPBCBCSA-N

Isomeric SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O

Origin of Product

United States

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